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Introduction

Optopharmacology represents a significant advancement in pharmacology, offering precise
spatiotemporal control over drug activity through the use of light. This approach utilizes
photoswitchable compounds that can be reversibly activated or deactivated, enabling
researchers to modulate biological processes with high precision. OptoBI-1 is a novel
photoswitchable agonist developed for the lipid-independent control of Transient Receptor
Potential Canonical (TRPC) channels.[1][2] As a derivative of the TRPC3/6/7 activator
GSK1702934A, OptoBI-1 incorporates an azobenzene moiety, allowing its pharmacological
activity to be controlled by specific wavelengths of light.[1] This technical guide provides an in-
depth overview of OptoBI-1, its mechanism of action, quantitative properties, experimental
protocols, and its application as a tool in research and drug development.

Core Properties of OptoBI-1

OptoBI-1's utility is defined by its specific physicochemical, photochemical, and
pharmacological characteristics. These properties are summarized below.

Physicochemical and Photochemical Data

The tables below present the key quantitative data for OptoBI-1, facilitating its practical
application in experimental settings.
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Property Value Source
Molecular Weight 523.67 g/mol
Molecular Formula C32H37Ns02
CAS Number 2415272-11-4
Purity >98%
Solubility Soluble to 10 mM in DMSO
Storage Store at -20°C
Activation Wavelength (trans to

] 365 nm
Cis)
Deactivation Wavelength (cis

430 nm

to trans)

) Returns to trans state in ~50
Thermal Relaxation _ _
minutes in the dark

Isomeric Ratio (365 nm light) 96% cis / 4% trans

Isomeric Ratio (435 nm light) 22% cis / 78% trans

Pharmacological Profile
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Property Value Source

Agonist for TRPC3, TRPCS6,

Target(s)
and TRPC7 channels
. No observed effect on TRPC4
Inactive On
or TRPC5
ECso (active cis-form) ~0.1 yM at TRPC3
Induces Caz* influx; modulates
Cellular Effects neuronal firing; triggers NFAT

signaling

. Lipid-independent, direct
Mode of Action )
channel modulation

Mechanism of Action

OptoBI-1 is a photoswitchable molecule built around an azobenzene core. This chemical
structure allows it to exist in two distinct isomeric states: a thermally stable trans isomer and a
metastable cis isomer. In its inactive, trans state, OptoBI-1 has a low affinity for its target TRPC
channels. Upon illumination with 365 nm UV light, the azobenzene group undergoes
photoisomerization to the cis state. This conformational change renders the molecule active,
allowing it to bind to and activate TRPC3, TRPC6, and TRPC7 channels, leading to cation
influx. The process is reversible; illumination with 430 nm blue light rapidly converts the
molecule back to its inactive trans form, terminating channel activity. In the absence of light, the
cis isomer will thermally relax back to the more stable trans state over approximately 50
minutes.
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Caption: Photoisomerization and activity of OptoBI-1 on TRPC channels.

Downstream Signaling Pathways

The activation of TRPC channels by cis-OptoBI-1 initiates a cascade of intracellular events,
primarily driven by the influx of Ca?*. This increase in cytosolic Ca2* can trigger various
downstream signaling pathways depending on the cellular context. One well-documented
pathway involves the activation of the nuclear factor of activated T-cells (NFAT). In this
pathway, elevated intracellular Ca2* activates the phosphatase Calcineurin, which
dephosphorylates NFAT, leading to its translocation into the nucleus and subsequent gene
transcription. In neurons, TRPC3 activation by OptoBI-1 has been shown to inhibit neuronal
firing, a mechanism potentially mediated by local Ca?* signaling and the subsequent activation
of potassium (K+) conductances.
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Caption: Downstream effects following OptoBI-1-mediated TRPC channel activation.
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Experimental Protocols & Workflows

OptoBI-1 can be employed in various experimental paradigms to study TRPC channel
function. Below are detailed methodologies for key applications.

In Vitro Ca?* Imaging

This protocol describes the use of OptoBI-1 to optically control Ca2* influx in a cell line
expressing TRPC3.

Objective: To visualize and quantify TRPC3-mediated Ca2* entry in HEK293 cells upon
photoactivation of OptoBI-1.

Materials:

» HEK293 cells

o Expression vectors for YFP-TRPC3 and a red fluorescent Ca2* sensor (e.g., R-GECO)
o Transfection reagent

e DMEM supplemented with 10% FBS

o Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, 10
mM glucose, 10 mM HEPES, pH 7.4

e OptoBI-1 (10 mM stock in DMSO)

» Fluorescence microscope equipped with light sources for 365 nm and 430 nm, and
appropriate filter sets for YFP and R-GECO.

Methodology:
e Cell Culture and Transfection:
o Culture HEK293 cells in DMEM.

o Co-transfect cells with YFP-TRPC3 and R-GECO plasmids using a suitable transfection
reagent.
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o Plate transfected cells onto glass-bottom dishes and allow them to express for 24-48
hours.

e Compound Loading and Imaging:

o Replace culture medium with PSS.

o Add OptoBI-1 to a final concentration of 10 uM and incubate in the dark for 5-10 minutes.

o Mount the dish on the microscope stage.

o Optical Stimulation and Data Acquisition:

o Acquire a baseline R-GECO fluorescence signal in the dark.

o To activate TRPC3, illuminate the cells with a 10-second pulse of 365 nm light.

o Record the change in R-GECO fluorescence intensity over time.

o To deactivate the channels, illuminate the cells with a 30-second pulse of 430 nm light and
continue recording.

o Repeat the light-cycling protocol as needed.

o Data Analysis:

o Measure the mean fluorescence intensity of individual cells or regions of interest over
time.

o Normalize the R-GECO fluorescence (F/Fo) to the baseline intensity.

o Quantify the amplitude and kinetics of the Ca?* response to each light pulse.
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Caption: Experimental workflow for OptoBI-1-mediated Ca?* imaging in vitro.
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Electrophysiological Recording in Neurons

This protocol details the use of OptoBI-1 to modulate the firing activity of hippocampal

neurons.

Objective: To optically control and record TRPC3-mediated changes in the electrical activity of
cultured murine hippocampal neurons.

Materials:
e Primary cultured murine hippocampal neurons
o External solution (similar to PSS)

« Internal solution for patch pipette (e.g., 135 mM K-gluconate, 10 mM KCI, 10 mM HEPES,
0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)

e OptoBI-1 (20 uM working concentration)
o Patch-clamp setup with an amplifier
e Light source (365 nm and 430 nm) coupled to the microscope light path.
Methodology:
o Cell Preparation:
o Prepare primary hippocampal neuron cultures on coverslips.

o Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with
external solution.

o Electrophysiology Setup:
o Establish a whole-cell current-clamp recording from a neuron.

o Apply depolarizing current injections (e.g., up to 100 pA for 5 seconds) to induce action
potential firing and establish a baseline firing rate.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/product/b1193284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Photopharmacology:

o

Add OptoBI-1 (20 pM) to the external solution while keeping the preparation in the dark.

[¢]

Continue to elicit firing with current injections to monitor the effect of the inactive trans-
OptoBI-1.

[¢]

llluminate the neuron with 365 nm light to convert OptoBI-1 to its cis form.

[¢]

Immediately apply the current injection protocol and record the resulting change in firing
frequency. The activation of TRPC3 is expected to inhibit firing.

[¢]

llluminate with 430 nm light to deactivate OptoBI-1 and record the recovery of the firing
rate.

o Data Analysis:

o Count the number of action potentials per current injection under each condition (dark, 365
nm, 430 nm).

o Analyze changes in membrane potential and other electrophysiological parameters.

o Compare the firing rates to determine the modulatory effect of OptoBI-1 photoactivation.

Conclusion

OptoBI-1 is a powerful and precise tool for the optopharmacological study of TRPC3, TRPC6,
and TRPC7 channels. Its ability to be activated and deactivated by light in a lipid-independent
manner provides researchers with unparalleled temporal control over Ca2* signaling and
downstream cellular processes. The detailed properties and protocols provided in this guide
serve as a comprehensive resource for scientists aiming to leverage OptoBI-1 in their
research, from fundamental studies of ion channel biophysics to the exploration of novel
therapeutic strategies targeting TRPC-related physiopathology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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